Bis(4-aminobutyl)(methyl)amine
Description
Bis(4-aminobutyl)(methyl)amine is a branched polyamine with a central methylamine core substituted by two 4-aminobutyl groups. Its molecular formula is C₉H₂₄N₃, and its molecular weight is 174.31 g/mol. For example, N-benzylpolyamines (e.g., N-(3-[(4-aminobutyl)amino]propyl)[(4-fluorophenyl)methyl]amine) are prepared by reacting mesylates with amines under heated conditions .
This compound is primarily utilized in polymer chemistry as a diamine monomer. It is listed as a component in bis(4-aminobutyl)tetramethyldisiloxane, a precursor for polyetherimide oligomers, which are critical for high-performance thermoplastics in injection molding . Its structural flexibility and amine functionality enable crosslinking and enhanced thermal stability in copolyamides, as seen in studies of PA6 copolymers .
Properties
Molecular Formula |
C9H23N3 |
|---|---|
Molecular Weight |
173.30 g/mol |
IUPAC Name |
N'-(4-aminobutyl)-N'-methylbutane-1,4-diamine |
InChI |
InChI=1S/C9H23N3/c1-12(8-4-2-6-10)9-5-3-7-11/h2-11H2,1H3 |
InChI Key |
YGSZVVMFWRFFCI-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCCCN)CCCCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-aminobutyl)(methyl)amine typically involves the reaction of 1,4-dibromobutane with methylamine, followed by the introduction of an additional amino group through a nucleophilic substitution reaction. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst to facilitate the reaction. The process can be summarized as follows:
Step 1: 1,4-dibromobutane reacts with methylamine to form N-(4-bromobutyl)-N-methylamine.
Step 2: N-(4-bromobutyl)-N-methylamine undergoes nucleophilic substitution with ammonia to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-pressure reactors and advanced catalysts can enhance the efficiency of the synthesis process. Purification steps such as distillation or crystallization are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Bis(4-aminobutyl)(methyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) and primary amines are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Introduction of various functional groups, leading to derivatives with different properties.
Scientific Research Applications
Bis(4-aminobutyl)(methyl)amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Studied for its role in cellular processes such as cell growth and differentiation.
Medicine: Investigated for potential therapeutic applications, including cancer treatment and neuroprotection.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Bis(4-aminobutyl)(methyl)amine involves its interaction with cellular components. The compound can bind to DNA, RNA, and proteins, influencing their structure and function. It is known to modulate the activity of enzymes involved in polyamine metabolism, thereby affecting cellular proliferation and differentiation. The molecular targets include ornithine decarboxylase and spermidine/spermine N1-acetyltransferase, which are key enzymes in polyamine biosynthesis and catabolism.
Comparison with Similar Compounds
Table 1: Key Properties of Bis(4-aminobutyl)(methyl)amine and Related Compounds
Physicochemical Properties
- Solubility and Reactivity: this compound’s primary and secondary amines confer high reactivity in crosslinking reactions.
- Lipophilicity: The benzyl substituent in N-(4-Aminobutan-2-yl)(benzyl)methylamine increases lipophilicity, which may enhance membrane permeability compared to unsubstituted analogs .
Q & A
Basic Research Questions
What are the optimal synthetic routes for Bis(4-aminobutyl)(methyl)amine, and how do reaction conditions influence yield?
Answer:
Synthesis typically involves reductive amination or nucleophilic substitution. For example, reductive amination of a ketone precursor (e.g., 4-aminobutyl methyl ketone) using NaBH4 or LiAlH4 under inert atmosphere (N2 or Ar) can yield the target amine. Solvent choice (e.g., THF vs. methanol) and temperature (0–25°C) critically affect reaction efficiency. Chromatographic purification (silica gel, eluent: CH2Cl2/MeOH gradients) is recommended to isolate the product .
What analytical techniques are essential for confirming the structural integrity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR): <sup>1</sup>H and <sup>13</sup>C NMR to resolve methyl and aminobutyl groups (e.g., δ ~2.3 ppm for CH3N, δ ~1.4–1.6 ppm for butyl chains) .
- Mass Spectrometry (MS): ESI-MS or MALDI-TOF for molecular ion confirmation (expected m/z: 173.3 [M+H]<sup>+</sup>).
- Infrared Spectroscopy (IR): Peaks at ~3300 cm<sup>−1</sup> (N–H stretch) and ~1600 cm<sup>−1</sup> (C–N bend) .
How does the compound’s stability vary under different storage conditions?
Answer:
this compound is hygroscopic and prone to oxidation. Storage at –20°C under argon in amber glass vials minimizes degradation. Stability tests via HPLC over 6 months show <5% decomposition under these conditions .
Advanced Research Questions
What mechanistic insights explain the compound’s reactivity in coordination chemistry?
Answer:
The tertiary amine structure enables chelation with transition metals (e.g., Co<sup>II</sup>, Ni<sup>II</sup>). In Co(II) complexes, the amine adopts a trigonal bipyramidal geometry with Co–N bond lengths averaging 2.15 Å, confirmed by X-ray crystallography . Reactivity studies suggest that steric hindrance from the butyl chains slows ligand substitution kinetics, favoring stable complex formation .
How can computational methods predict the compound’s interaction with biological targets?
Answer:
- Docking Studies: Molecular docking (AutoDock Vina) using protein structures (e.g., serotonin receptors) identifies binding poses.
- MD Simulations: All-atom MD simulations (AMBER force field) reveal dynamic interactions, such as hydrogen bonding between amine groups and Asp3.32 residues .
- QSAR Models: Quantitative structure-activity relationship (QSAR) analysis links logP (predicted: 1.8) to membrane permeability .
What strategies resolve contradictions in reported biological activity data?
Answer:
Discrepancies in IC50 values (e.g., enzyme inhibition assays) may arise from:
- Assay Conditions: Variations in pH (7.4 vs. 6.8) or ionic strength.
- Sample Purity: Impurities >2% (by HPLC) can skew results.
- Receptor Heterogeneity: Species-specific isoforms (e.g., human vs. murine).
Validation via orthogonal assays (SPR for binding affinity, enzyme kinetics for catalytic inhibition) is recommended .
Methodological Tables
Table 1: Comparative Synthesis Methods
| Method | Precursor | Reducing Agent | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|---|
| Reductive Amination | 4-Aminobutyl ketone | NaBH4 | 78 | 98.5 | |
| Nucleophilic Substitution | Methyl bromide derivative | – | 65 | 97.0 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
